2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine
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Overview
Description
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine is a complex organic compound that features a pyridine ring substituted with a cyclopropanecarbonyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursorsThe final step involves the coupling of the pyrrolidine derivative with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Uniqueness
What sets 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine apart from these similar compounds is its unique combination of a cyclopropanecarbonyl group and a pyrrolidine moiety attached to a pyridine ring. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions .
Properties
IUPAC Name |
cyclopropyl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-2-5-13(15-8-10)18-12-6-7-16(9-12)14(17)11-3-4-11/h2,5,8,11-12H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJFIOQVZYHQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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